Benzoyl-DL-Valine

Aminoacylase Enantioselective Hydrolysis Chiral Resolution

Choose Benzoyl-DL-Valine (CAS 5699-79-6) for reliable peptide synthesis and enzymatic assays. Its defined stereochemistry ensures reproducible results, unlike racemic mixtures. With ≥98% purity, it serves as a calibrated substrate for aminoacylase studies, offering >30-fold shifts in catalytic efficiency. Order now for validated research outcomes.

Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
CAS No. 5699-79-6
Cat. No. B556245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoyl-DL-Valine
CAS5699-79-6
SynonymsBoc-S-tert-butyl-L-cysteine; 56976-06-8; Boc-Cys(tBu)-OH; Boc-L-Cys(tBu)-OH; Boc-S-t-butyl-L-cysteine; C12H23NO4S; AmbotzBAA1082; Boc-(S)-tert-butyl-L-Cys; SCHEMBL905266; CTK7G8927; MolPort-006-705-753; ZINC2554992; ANW-43382; KM0057; AKOS015836462; AKOS015907853; DS-2705; AJ-39660; AK-43997; AN-40078; KB-251124; TR-019939; FT-0640428; ST24024687; V6684
Molecular FormulaC12H15NO3
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CSC(C)(C)C)C(=O)O
InChIInChI=1S/C12H15NO3/c1-8(2)10(12(15)16)13-11(14)9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,13,14)(H,15,16)
InChIKeyMIYQNOPLWKCHED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-2-(phenylformamido)butanoic acid (CAS 5699-79-6): A Stereochemically Defined Benzoyl-Valine Building Block for Asymmetric Synthesis and Biocatalytic Studies


3-Methyl-2-(phenylformamido)butanoic acid (CAS 5699-79-6), also known as N-Benzoyl-L-valine or Bz-Val-OH, is a protected L-valine derivative with the molecular formula C12H15NO3 and a molecular weight of 221.25 g/mol . Characterized by a benzoyl group at the amino terminus, this compound exists as a white to off-white crystalline solid with a melting point of 127°C and predicted physicochemical parameters including a boiling point of 451.8±28.0°C and a density of 1.157±0.06 g/cm³ . It serves as a key chiral intermediate in peptide synthesis and as a well-defined substrate for enzymatic studies investigating N-acyl amino acid hydrolysis [1].

3-Methyl-2-(phenylformamido)butanoic acid (CAS 5699-79-6): Why Generic Substitution with Racemic or Alternative N-Benzoyl Amino Acids Compromises Experimental Reproducibility


Direct substitution of 3-Methyl-2-(phenylformamido)butanoic acid with racemic Benzoyl-DL-Valine (CAS 2901-80-6) or other N-benzoyl amino acid derivatives such as N-Benzoyl-L-phenylalanine introduces uncontrolled variability in stereochemical outcome, enzyme kinetics, and physicochemical behavior. The L-enantiomer exhibits distinct enzymatic recognition by aminoacylases compared to the D-form, with hydrolysis studies showing differential susceptibility that directly impacts resolution efficiency [1]. Furthermore, the valine side chain confers unique steric and hydrophobic properties relative to alternative amino acid scaffolds—as demonstrated by >30-fold shifts in catalytic efficiency (kcat) when comparing N-benzoyl valine to N-benzoyl phenylalanine in evolved enzyme variants [2]. These quantitative differences in enzymatic processing, solubility characteristics, and crystallinity underscore that in-class analogs cannot be interchanged without rigorous re-validation of experimental parameters.

3-Methyl-2-(phenylformamido)butanoic acid (CAS 5699-79-6) Quantitative Differentiation Evidence: Comparative Performance Data Against Analogs


Stereochemical Identity and Enantiomeric Purity Enables Predictable Enzymatic Hydrolysis Kinetics

3-Methyl-2-(phenylformamido)butanoic acid (N-Benzoyl-L-valine) demonstrates defined and reproducible kinetics when used as a substrate for l-aminoacylase enzymes, in contrast to the racemic mixture which exhibits heterogeneous hydrolysis behavior. Directed evolution studies on the thermostable aminoacylase from Thermococcus litoralis (TliACY) show that wild-type enzyme processes N-benzoyl-L-valine with a distinct substrate preference profile. Mutant variants (P237S and F251Y) were engineered to achieve a 2.4-fold increase in activity toward N-benzoyl valine relative to wild-type at 65°C [1]. The mutant S100T/M106K further altered selectivity, producing a >30-fold shift in the ratio of kcat values favoring N-benzoyl valine over N-benzoyl phenylalanine [1]. This quantitative stereochemical discrimination underpins its utility as a defined substrate in biocatalyst engineering and chiral resolution protocols.

Aminoacylase Enantioselective Hydrolysis Chiral Resolution

Kinetic Parameters (kcat, Km) in Hippurate Hydrolase Assays Differentiate N-Benzoyl-L-Valine from N-Benzoyl-Phenylalanine

In comparative substrate profiling with recombinant hippurate hydrolase from Campylobacter jejuni, N-Benzoyl-L-valine (as 3-Methyl-2-(phenylformamido)butanoic acid) exhibits kinetic parameters that are quantitatively distinct from the closely related analog N-Benzoyl-phenylalanine. The enzyme displays a turnover number (kcat) of 800 ± 43 min⁻¹ and a Michaelis constant (Km) of 594 ± 145 µM for N-benzoylvaline, resulting in a catalytic efficiency (kcat/Km) of 1 ± 0.3 min⁻¹·µmol⁻¹ [1]. In contrast, N-benzoyl-phenylalanine shows a lower kcat of 357 ± 20 min⁻¹ and a tighter Km of 195 ± 46 µM, yielding a catalytic efficiency of 2 ± 0.5 min⁻¹·µmol⁻¹ [1]. The 2.2-fold higher turnover number for the valine derivative is counterbalanced by a 3-fold higher Km, reflecting the enzyme's differential recognition of the isopropyl side chain versus the benzyl side chain.

Hippurate Hydrolase Enzyme Kinetics Campylobacter jejuni

Differential Hydrolytic Susceptibility Compared to N-Benzoyl-L-Leucine by Microbial Acylases

Studies on soil bacterial acylases (strain KT 84) reveal that N-Benzoyl-L-leucine undergoes hydrolysis more readily than N-Benzoyl-L-valine (3-Methyl-2-(phenylformamido)butanoic acid) under identical conditions. The acetone-dried powder preparation of KT 84 catalyzes the asymmetric hydrolysis of N-benzoyl-DL-valine, liberating L-valine while leaving N-benzoyl-D-valine intact [1]. When the resulting L-valine was converted back to its N-benzoyl-L derivative, it demonstrated reduced susceptibility to hydrolysis relative to the corresponding leucine derivative [1]. This differential reactivity is attributed to the increased steric hindrance imposed by the isopropyl side chain of valine compared to the isobutyl group of leucine.

Asymmetric Hydrolysis Microbial Acylase Chiral Pool Synthesis

Physicochemical Property Differentiation: Melting Point and pKa Relative to Racemic Benzoyl-DL-Valine

3-Methyl-2-(phenylformamido)butanoic acid (N-Benzoyl-L-valine) exhibits a melting point of 127°C, which is 5°C lower than the racemic Benzoyl-DL-Valine (CAS 2901-80-6) that melts at 132°C [1]. Both compounds share identical predicted boiling points (451.8±28.0°C), density (1.157±0.06 g/cm³), and pKa values (3.79±0.10) [1], indicating that stereochemical configuration primarily influences solid-state packing and thermal behavior rather than fundamental solution-phase properties. The lower melting point of the single enantiomer reflects differences in crystal lattice energy attributable to the absence of racemic intermolecular interactions.

Crystallinity Thermal Analysis Preformulation

Utility as a Chiral Stationary Phase Precursor for Enantiomeric Amino Acid Separation

N-Benzoyl-L-valine serves as a versatile scaffold for the preparation of chiral stationary phases (CSPs) used in gas chromatographic separation of amino acid enantiomers. The derivative N-(N-benzoyl-L-valyl)-anilide, synthesized via Schotten-Baumann acylation, was successfully coated onto Chromosorb W AW (80–100 mesh) solid support [1]. This CSP demonstrated effective resolution of various amino acid enantiomer pairs, leveraging the intrinsic chirality of the L-valine core to achieve differential retention. The stereochemical integrity of the starting N-Benzoyl-L-valine is paramount; use of racemic material would produce an achiral or poorly resolving stationary phase, while alternative N-benzoyl amino acids (e.g., alanine) would yield CSPs with altered enantioselectivity profiles.

Chiral Chromatography Enantiomer Separation Gas Chromatography

3-Methyl-2-(phenylformamido)butanoic acid (CAS 5699-79-6): Recommended Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Biocatalyst Engineering and Directed Evolution Studies Targeting N-Acyl-L-Amino Acid Hydrolysis

For researchers engineering thermostable aminoacylases (e.g., TliACY from Thermococcus litoralis) or other N-acyl amino acid hydrolases, 3-Methyl-2-(phenylformamido)butanoic acid provides a well-defined, stereochemically pure substrate with established baseline kinetic parameters. The compound's demonstrated 2.4-fold activity enhancement with specific enzyme mutants and >30-fold shift in kcat preference relative to N-benzoyl phenylalanine variants [1] makes it an essential comparator for evaluating enzyme specificity toward β-branched substrates. Its use ensures reproducible screening outcomes when assessing mutations that alter substrate binding pocket geometry.

Kinetic Characterization of Hippurate Hydrolase and Related Microbial Enzymes

The quantitatively defined kinetic profile of N-Benzoyl-L-valine (kcat = 800 ± 43 min⁻¹, Km = 594 ± 145 µM, kcat/Km = 1 ± 0.3 min⁻¹·µmol⁻¹) with C. jejuni hippurate hydrolase [2] enables this compound to serve as a calibrated reference substrate. Laboratories characterizing hippurate hydrolase activity across bacterial isolates can use these values to benchmark enzyme performance, assess assay reproducibility, and identify strain-specific variations in substrate specificity.

Chiral Resolution Process Development and Enantiomeric Purity Validation

In industrial and academic settings developing enzymatic resolution methods for racemic N-benzoyl amino acids, 3-Methyl-2-(phenylformamido)butanoic acid serves as both a starting material and an analytical standard. The documented differential hydrolysis susceptibility relative to N-Benzoyl-L-leucine by microbial acylases [3] informs process optimization for valine-specific resolutions. Additionally, its defined melting point (127°C vs. 132°C for racemate) provides a simple thermal assay for enantiomeric enrichment monitoring.

Synthesis of Chiral Stationary Phases for Amino Acid Enantiomer Analysis

Analytical chemistry groups requiring in-house chiral GC stationary phases can utilize 3-Methyl-2-(phenylformamido)butanoic acid as the chiral scaffold for synthesizing N-(N-benzoyl-L-valyl)-anilide derivatives [4]. The L-configuration of the valine core is non-negotiable for achieving enantioselective retention; this scenario represents a direct procurement driver where substitution with racemic material would result in analytical method failure.

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